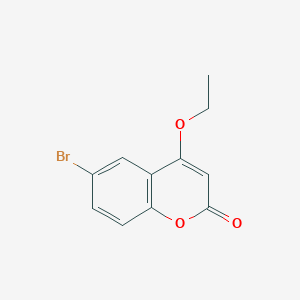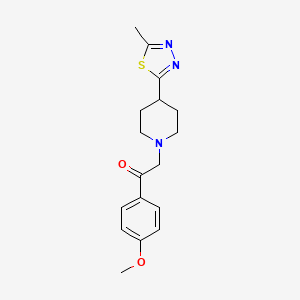
Phenyl 3-methylsulfanylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 3-methylsulfanylpropanoate is a compound that is part of a broader class of sulfur-containing organic compounds. These compounds are characterized by the presence of a sulfanyl group (-S-) attached to a carbon chain. The phenyl group attached to this structure suggests aromatic properties, which can influence the compound's reactivity and physical characteristics.
Synthesis Analysis
The synthesis of compounds related to phenyl 3-methylsulfanylpropanoate often involves reactions that introduce or modify the sulfanyl group. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for condensation reactions involving aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, yielding bis(pyrazolones) with high efficiency . Additionally, the Michael reaction has been employed to synthesize compounds with a sulfanylpropanamido moiety, starting from 3-phenylquinoxalin-2(1H)-thione, which itself is prepared through a novel thiation method . These methods highlight the versatility of sulfur chemistry in constructing complex molecules with potential biological activity.
Molecular Structure Analysis
The molecular structure of compounds similar to phenyl 3-methylsulfanylpropanoate can be quite complex, with various substituents influencing their geometry and electronic properties. For example, phenylmercury(II) sulfanylpropenoates have been studied, revealing a distorted T-shaped environment around the mercury atom, as evidenced by spectroscopic methods and X-ray diffraction . The presence of a phenyl group and other substituents can lead to symmetrization processes and influence the overall molecular conformation .
Chemical Reactions Analysis
Compounds with a sulfanylpropanoate structure can participate in a range of chemical reactions. For instance, Diels-Alder reactions have been reported with (Z)-3-phenylsulfinylprop-2-enoic acid and its methyl ester, demonstrating the reactivity of the double bond in the presence of dienes like furan and anthracene . The outcomes of these reactions can be highly dependent on the reaction conditions, leading to various adducts with different stereochemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl 3-methylsulfanylpropanoate derivatives can be influenced by the nature of the substituents attached to the molecule. Spectroscopic studies, including IR, NMR, and mass spectrometry, are commonly used to characterize these compounds . Theoretical studies, such as density functional theory (DFT) calculations, can provide insights into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, as well as non-linear optical properties . Additionally, molecular docking studies can suggest potential biological activities by simulating the interaction of these compounds with biological targets .
Applications De Recherche Scientifique
Cross-Coupling Reactions
Phenyl 3-methylsulfanylpropanoate has applications in advanced cross-coupling reactions. For instance, in a study by Wan et al. (2013), a method involving meta-C–H arylation and methylation of 3-phenylpropanoic acid and phenolic derivatives was developed. This method used an easily removable nitrile template and was essential for cross-coupling C–H bonds with organoborons, indicating the compound's role in facilitating complex chemical transformations (Wan, Dastbaravardeh, Li, & Yu, 2013).
Tissue Engineering Materials
Phenyl 3-methylsulfanylpropanoate is also relevant in the field of tissue engineering. Polyhydroxyalkanoates (PHA), for example, are biodegradable and thermoprocessable polyesters, suitable as biomaterials in various medical devices and tissue engineering applications. Research by Chen and Wu (2005) highlighted the use of PHAs, including derivatives like poly 3-hydroxyoctanoate (PHO), for developing medical devices such as sutures and cardiovascular patches (Chen & Wu, 2005).
Nonlinear Optical Properties
Another significant application is in the study of nonlinear optical properties. D'Silva et al. (2012) investigated the third-order nonlinear optical (NLO) properties of certain methylsulfanyl chalcone derivatives. These derivatives showed potential for NLO applications due to their significant nonlinear refractive indices and absorption coefficients (D'Silva, Podagatlapalli, Rao Soma, & Dharmaprakash, 2012).
Anticancer Activity
The compound also shows promise in anticancer research. El Rayes et al. (2019) synthesized and tested derivatives of phenyl 3-methylsulfanylpropanoate for their antiproliferative activity against human cell lines. Some derivatives exhibited significant anticancer activity, pointing to the compound's potential in developing new anticancer agents (El Rayes et al., 2019).
Electronic Structure Analysis in Solar Cells
Phenyl 3-methylsulfanylpropanoate is also used in the analysis of electronic structures in solar cells. A study by Guan et al. (2010) focused on the electronic structure of a blend used in solar cells, which included phenyl derivatives. This research aids in understanding and improving the efficiency of bulk heterojunction solar cells (Guan et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
phenyl 3-methylsulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-13-8-7-10(11)12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJFOBUAKUTQTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)OC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 3-methylsulfanylpropanoate | |
CAS RN |
54732-84-2 |
Source


|
| Record name | phenyl 3-(methylsulfanyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(3-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3019014.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide](/img/structure/B3019015.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B3019016.png)
![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3019017.png)
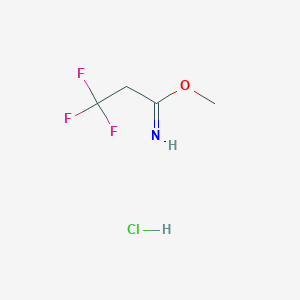
![4-Chlorobenzyl 4-[(4-fluorophenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B3019023.png)
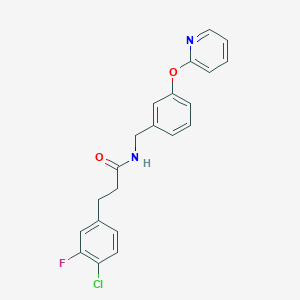
![N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B3019025.png)
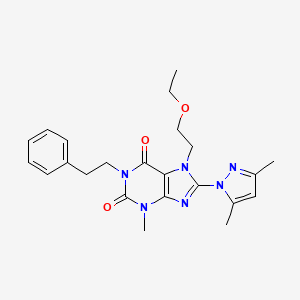
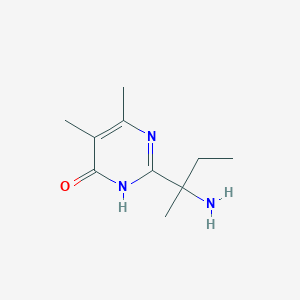
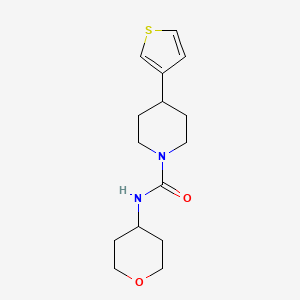
![Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3019032.png)
